molecular formula C25H30ClI2NO3 B12424115 Amiodarone-d10 hydrochloride

Amiodarone-d10 hydrochloride

Cat. No.: B12424115
M. Wt: 691.8 g/mol
InChI Key: ITPDYQOUSLNIHG-XYDKDKLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amiodarone-d10 hydrochloride is a deuterated form of amiodarone hydrochloride, a well-known antiarrhythmic medication. It is primarily used in scientific research to study the pharmacokinetics and metabolism of amiodarone due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amiodarone-d10 hydrochloride involves the incorporation of deuterium atoms into the amiodarone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated benzofuran and proceed with the standard synthetic route for amiodarone, which includes multiple steps such as halogenation, etherification, and amination .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Amiodarone-d10 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dehalogenated products .

Scientific Research Applications

Amiodarone-d10 hydrochloride is extensively used in scientific research for various applications:

Mechanism of Action

Amiodarone-d10 hydrochloride exerts its effects by blocking potassium channels, which prolongs the repolarization phase of the cardiac action potential. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound also exhibits properties of other antiarrhythmic classes, including sodium channel blockade, beta-adrenergic blockade, and calcium channel blockade. These combined effects contribute to its efficacy in treating various types of cardiac arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amiodarone-d10 hydrochloride is unique due to the presence of deuterium atoms, which makes it particularly useful in research settings for studying the pharmacokinetics and metabolism of amiodarone. This isotopic labeling allows for precise tracking and analysis using mass spectrometry, providing valuable insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C25H30ClI2NO3

Molecular Weight

691.8 g/mol

IUPAC Name

[4-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone;hydrochloride

InChI

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i2D3,3D3,5D2,6D2;

InChI Key

ITPDYQOUSLNIHG-XYDKDKLNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)C([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl

Origin of Product

United States

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